molecular formula C15H11BrN2 B13878397 4-Bromo-2-(6-methylpyridin-2-yl)quinoline

4-Bromo-2-(6-methylpyridin-2-yl)quinoline

Cat. No.: B13878397
M. Wt: 299.16 g/mol
InChI Key: DWGSSUPSGCLPQU-UHFFFAOYSA-N
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Description

4-Bromo-2-(6-methylpyridin-2-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and methylpyridinyl groups in this compound enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(6-methylpyridin-2-yl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroquinoline and 6-methylpyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium carbonate and a solvent like tetrahydrofuran.

    Bromination: The final step involves the bromination of the quinoline derivative using bromine or a brominating agent like N-bromosuccinimide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(6-methylpyridin-2-yl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different quinoline derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties.

Scientific Research Applications

4-Bromo-2-(6-methylpyridin-2-yl)quinoline has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: The compound is used in biological assays to study its interaction with various enzymes and receptors.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(6-methylpyridin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methylpyridinyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(6-methylpyridin-2-yl)quinoline
  • 4-Fluoro-2-(6-methylpyridin-2-yl)quinoline
  • 4-Iodo-2-(6-methylpyridin-2-yl)quinoline

Uniqueness

4-Bromo-2-(6-methylpyridin-2-yl)quinoline is unique due to the presence of the bromine atom, which enhances its reactivity and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C15H11BrN2

Molecular Weight

299.16 g/mol

IUPAC Name

4-bromo-2-(6-methylpyridin-2-yl)quinoline

InChI

InChI=1S/C15H11BrN2/c1-10-5-4-8-14(17-10)15-9-12(16)11-6-2-3-7-13(11)18-15/h2-9H,1H3

InChI Key

DWGSSUPSGCLPQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)Br

Origin of Product

United States

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